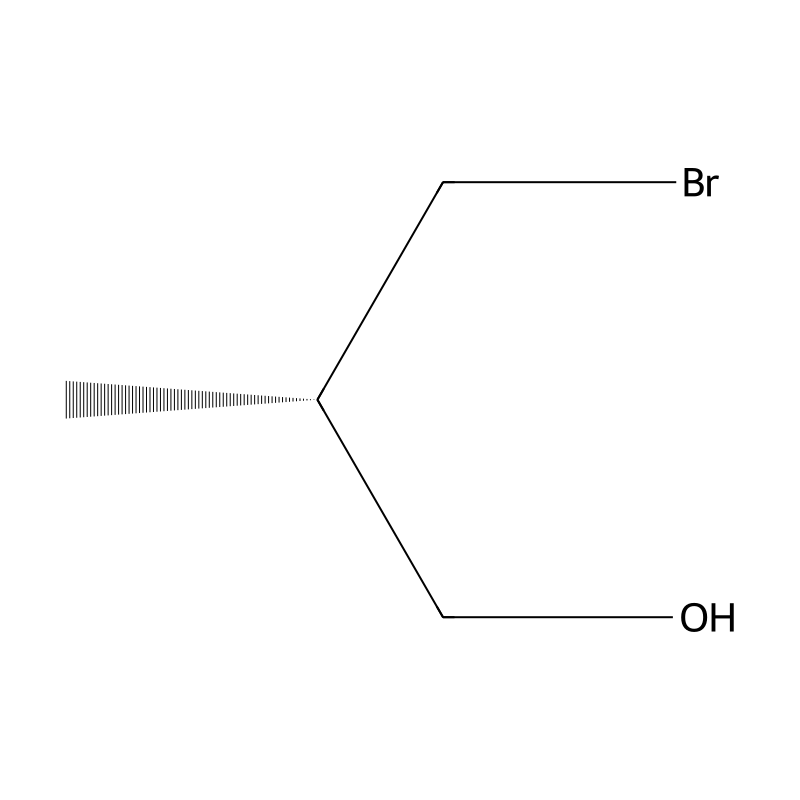

(S)-(+)-3-Bromo-2-methyl-1-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-(+)-3-Bromo-2-methyl-1-propanol is an enantiopure, bifunctional aliphatic building block featuring a primary alcohol, a primary bromide, and a stereodefined methyl group at the C2 position. Commercially procured for its high enantiomeric excess (typically >97% ee), it serves as a critical structural lynchpin in the synthesis of active pharmaceutical ingredients (APIs), complex macrolides, and specialized chiral ligands . The presence of orthogonal reactive sites—a nucleophilic hydroxyl group and an electrophilic bromomethyl group—allows for sequential, highly controlled functionalization. By locking in the (S)-stereocenter early in the synthetic route, this compound provides a reliable, scalable foundation for producing complex targets without the need for downstream chiral resolution .

Substituting (S)-(+)-3-Bromo-2-methyl-1-propanol with its racemic counterpart or closely related analogs introduces severe process inefficiencies and compromises product quality. Utilizing racemic 3-bromo-2-methyl-1-propanol mandates late-stage chiral resolution, which immediately caps the theoretical yield of the desired enantiomer at 50% and necessitates expensive chiral chromatography or enzymatic kinetic resolution steps. Attempting to substitute with the cheaper (S)-Roche ester requires an additional, hazardous reduction step (e.g., using DIBAL-H) to convert the ester to an alcohol, adding unit operations and decreasing overall yield. Furthermore, replacing the bromide with a chloride analog ((S)-3-chloro-2-methyl-1-propanol) drastically reduces electrophilic reactivity, forcing the use of harsh heating during alkylation steps that can trigger elimination side reactions or racemization at the sensitive C2 chiral center [1].

Step Economy and Yield in Chiral Alkyl Iodide Synthesis

In the synthesis of chiral precursors for spirotetronate polyketides, the choice of starting material significantly impacts process efficiency. Utilizing (S)-(+)-3-Bromo-2-methyl-1-propanol allows for a direct two-step conversion (silyl protection followed by Finkelstein reaction) to the target alkyl iodide. This route achieves a 93% overall yield without the need for chromatographic purification. In contrast, starting from the cheaper (S)-Roche ester requires a three-step sequence involving a hazardous DIBAL-H reduction, resulting in a lower 75% overall yield and requiring more complex workup procedures [1].

| Evidence Dimension | Overall yield and step count for chiral intermediate synthesis |

| Target Compound Data | 93% yield over 2 steps (no chromatography required) |

| Comparator Or Baseline | (S)-Roche ester (75% yield over 3 steps, requires DIBAL-H) |

| Quantified Difference | 18% higher absolute yield and elimination of one highly reactive reduction step |

| Conditions | Silyl protection and halogen exchange (Finkelstein) vs. protection, reduction, and Appel reaction |

Eliminating a reduction step and a purification cycle significantly improves process safety, throughput, and overall yield when scaling up chiral macrocycle precursors.

Stereochemical Fidelity and Theoretical Yield Efficiency

For the production of enantiopure APIs, the procurement of (S)-(+)-3-Bromo-2-methyl-1-propanol ensures that the critical C2 stereocenter is installed with >97% enantiomeric excess from the first step, allowing for a 100% theoretical yield of the desired stereoisomer in subsequent couplings. Conversely, utilizing racemic 3-bromo-2-methyl-1-propanol requires downstream enzymatic or chromatographic resolution. This not only caps the maximum theoretical yield of the (S)-pathway at 50% but also generates 50% waste of the off-target (R)-enantiomer, drastically reducing overall atom economy and increasing waste disposal costs [1].

| Evidence Dimension | Maximum theoretical yield of the (S)-configured intermediate |

| Target Compound Data | 100% theoretical yield (direct incorporation) |

| Comparator Or Baseline | Racemic 3-bromo-2-methyl-1-propanol (max 50% theoretical yield) |

| Quantified Difference | 2x higher theoretical yield of the active enantiomer |

| Conditions | Asymmetric synthesis workflows requiring a specific C2 methyl stereocenter |

Procuring the enantiopure building block avoids costly late-stage chiral resolution, halving raw material waste and eliminating the need for specialized chiral separation infrastructure.

Alkylation Reactivity and Preservation of Chiral Integrity

The bromide leaving group in (S)-(+)-3-Bromo-2-methyl-1-propanol provides superior reactivity in nucleophilic substitution (SN2) reactions compared to its chlorinated analog, (S)-3-chloro-2-methyl-1-propanol. Bromides typically react 50 to 100 times faster than chlorides in SN2 displacements. This enhanced reactivity allows alkylations or Finkelstein halogen exchanges to proceed rapidly at mild temperatures (0°C to room temperature). Attempting the same substitutions with the chloride analog requires harsh heating, which increases the risk of E2 elimination side reactions and potential racemization at the adjacent C2 stereocenter [1].

| Evidence Dimension | Relative SN2 reaction kinetics and required temperature |

| Target Compound Data | Rapid substitution at mild temperatures (0°C to 25°C) |

| Comparator Or Baseline | (S)-3-Chloro-2-methyl-1-propanol (requires elevated temperatures >80°C) |

| Quantified Difference | ~50-100x faster reaction rate, enabling room-temperature processing |

| Conditions | Nucleophilic substitution (e.g., amine alkylation or Finkelstein reaction) |

Milder alkylation conditions prevent thermally induced side reactions and preserve the integrity of the stereocenter, ensuring high purity of the final API.

Synthesis of Macrolide and Spirotetronate Antibiotics

Directly leverages the step-economy and yield advantages of the bromide precursor to efficiently build the chiral aliphatic backbone of complex natural products like Abyssomicin C and Erythromycin precursors, avoiding hazardous reduction steps [1].

Production of Phase II Drug Metabolites

Utilizes the high stereochemical fidelity of the compound to synthesize enantiopure reference standards, such as the (R)-mexiletine N-carbonyloxy-β-D-glucuronide metabolite, completely bypassing the need for inefficient chiral chromatography .

Development of Chiral Ligands and Porous Networks

Takes advantage of the orthogonal reactivity and mild alkylation conditions afforded by the primary bromide to construct homochiral porous molecular networks and specialized catalysts where stereocenter inversion must be strictly avoided .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types